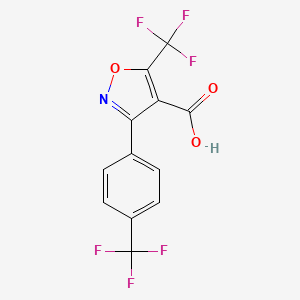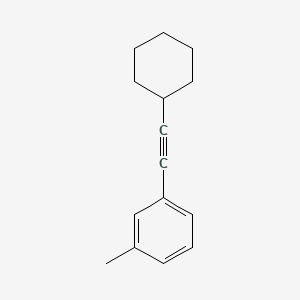
Benzyl 1-aminopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cbz-aminopyrrolidine, also known as benzyl 1-aminopyrrolidine-3-carboxylate, is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a derivative of aminopyrrolidine, where the amino group is protected by a carbobenzoxy (Cbz) group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Cbz-aminopyrrolidine typically involves the protection of the amino group in 3-aminopyrrolidine with a carbobenzoxy group. One common method involves the reaction of 3-aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of 3-Cbz-aminopyrrolidine may involve more efficient and scalable methods. For instance, the optical resolution of racemic mixtures of 3-aminopyrrolidine using omega-transaminase enzymes can yield optically active 3-Cbz-aminopyrrolidine . This method is advantageous for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Cbz-aminopyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free 3-aminopyrrolidine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.
Substitution: Reagents such as acyl chlorides, isocyanates, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 3-Cbz-aminopyrrolidine.
Reduction: 3-aminopyrrolidine.
Substitution: Various amides, ureas, and sulfonamides.
Scientific Research Applications
3-Cbz-aminopyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cbz-aminopyrrolidine depends on its specific applicationThe Cbz group can be removed under mild conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrrolidine: The parent compound without the Cbz protecting group.
N-Boc-3-aminopyrrolidine: Similar to 3-Cbz-aminopyrrolidine but with a tert-butoxycarbonyl (Boc) protecting group.
N-Alloc-3-aminopyrrolidine: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-Cbz-aminopyrrolidine is unique due to its Cbz protecting group, which offers stability under a variety of reaction conditions and can be easily removed by catalytic hydrogenation. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of the amino group are required .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl 1-aminopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c13-14-7-6-11(8-14)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
InChI Key |
WMNBRBALNTWFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


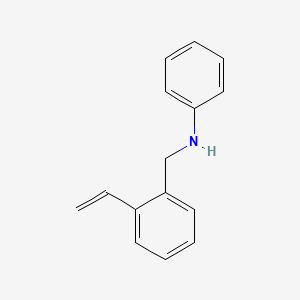
![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)
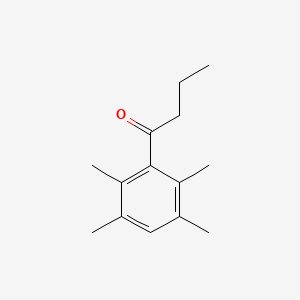

![ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14116405.png)

![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)

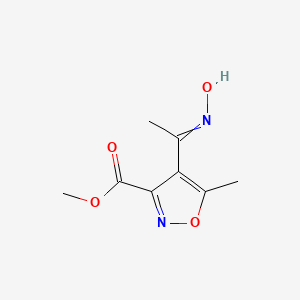
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)


